3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid
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Overview
Description
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazolyl group and a methoxyethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl Halide: 3-bromo-1-(2-methoxyethyl)-4-pyrazole
Organoboron Compound: Phenylboronic acid
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Base: Potassium carbonate (K₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a base.
Major Products
Oxidation: Phenol derivatives
Reduction: Hydroxyl-substituted compounds
Substitution: Halogenated derivatives
Scientific Research Applications
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrazolyl and methoxyethyl groups, making it less versatile in certain reactions.
4-Pyrazolylboronic Acid: Similar structure but without the methoxyethyl group, affecting its reactivity and solubility.
2-Methoxyethylboronic Acid: Lacks the pyrazolyl group, limiting its applications in Suzuki-Miyaura coupling reactions.
Uniqueness
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. The presence of both the pyrazolyl and methoxyethyl groups allows for a broader range of applications in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C12H15BN2O3 |
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Molecular Weight |
246.07 g/mol |
IUPAC Name |
[3-[1-(2-methoxyethyl)pyrazol-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O3/c1-18-6-5-15-9-11(8-14-15)10-3-2-4-12(7-10)13(16)17/h2-4,7-9,16-17H,5-6H2,1H3 |
InChI Key |
UCGKLNUHBHCESZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CCOC)(O)O |
Origin of Product |
United States |
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